molecular formula C24H23Cl2N3O2S B2787514 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-phenoxybenzamide hydrochloride CAS No. 1217003-46-7

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-phenoxybenzamide hydrochloride

Cat. No.: B2787514
CAS No.: 1217003-46-7
M. Wt: 488.43
InChI Key: QJCOAPDEMZFOGT-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-phenoxybenzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, chloro-substitution, and a phenoxybenzamide moiety, making it a unique candidate for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 2-aminothiophenol with chloroacetic acid to form 6-chlorobenzo[d]thiazol-2-amine. This intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative. Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction with 2-chloroethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole core can be oxidized to form sulfoxides or sulfones.

  • Reduction: The chloro-substituted benzothiazole can be reduced to form the corresponding amine.

  • Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, and bases like triethylamine or pyridine are used.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: 6-chlorobenzo[d]thiazol-2-amine.

  • Substitution: Various substituted benzamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving inflammation and infection.

  • Industry: Its unique chemical structure makes it a candidate for use in materials science and as a building block for other industrial chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in inflammatory and microbial processes. Further research is needed to elucidate the precise molecular interactions and pathways.

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness: This compound stands out due to its specific combination of functional groups and structural features, which may confer unique biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S.ClH/c1-27(2)14-15-28(24-26-21-13-10-18(25)16-22(21)31-24)23(29)17-8-11-20(12-9-17)30-19-6-4-3-5-7-19;/h3-13,16H,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCOAPDEMZFOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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